2-Ethyltetrahydro-4H-pyran-4-one
Overview
Description
2-Ethyltetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is a colorless liquid that is commonly used as an intermediate in organic synthesis due to its unique pyran ring structure . This compound is known for its fruity odor, similar to that of peach or apricot .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyltetrahydro-4H-pyran-4-one involves a multi-step process. One common method includes the reaction of 3-chloropropionyl chloride with aluminum trichloride in the presence of ethylene gas . The reaction is carried out at a controlled temperature of 10°C. The intermediate product, 1,5-dichloropentanone, is then subjected to further reactions involving water, phosphoric acid, and sodium dihydrogen phosphate under reflux conditions to yield the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high purity and yield. The crude product obtained from the reaction is purified through vacuum rectification to obtain the qualified finished product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyltetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted pyran derivatives .
Scientific Research Applications
2-Ethyltetrahydro-4H-pyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyltetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation . These reactions allow the compound to exert its effects by forming various functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: This compound has a similar pyran ring structure but lacks the ethyl group present in 2-Ethyltetrahydro-4H-pyran-4-one.
2-Ethyloxan-4-one: Another similar compound with slight variations in its molecular structure.
Uniqueness
This compound is unique due to its specific ethyl substitution on the pyran ring, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethyloxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7-5-6(8)3-4-9-7/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWJZRYRSYZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36233-82-6 | |
Record name | 2-ethyloxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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